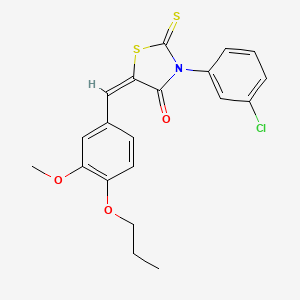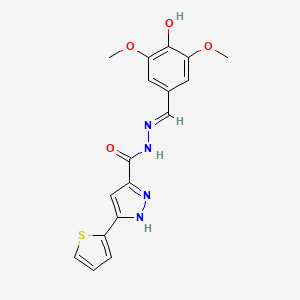
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “compound A” , is a complex organic molecule with a thiazolidinone core. Let’s break down its structure:
- The thiazolidinone scaffold consists of a five-membered ring containing a sulfur atom (thio) and a nitrogen atom (azolidine).
- The compound features a conjugated double bond (denoted by the “5E” in its name) between the central carbon atoms of the thiazolidinone ring and the benzylidene moiety.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of compound A. Here are two common approaches:
-
Heterocyclization Reaction
- Starting from appropriate precursors, a heterocyclization reaction is employed to form the thiazolidinone ring.
- The chlorophenyl and methoxypropoxybenzylidene substituents are introduced through suitable functional group transformations.
- The double bond configuration (E-isomer) is crucial for its biological activity.
-
Knoevenagel Condensation
- A Knoevenagel condensation between an aldehyde (e.g., 3-methoxy-4-propoxybenzaldehyde) and a thioamide (e.g., 2-thioxo-1,3-thiazolidin-4-one) yields compound A.
- The reaction typically occurs in the presence of a base (e.g., piperidine) and a solvent (e.g., ethanol).
Industrial Production
While compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond can yield the corresponding saturated thiazolidinone.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Major products formed during these reactions depend on reaction conditions and substituent patterns.
Wissenschaftliche Forschungsanwendungen
Compound A finds applications in diverse fields:
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biological Studies: It may interact with specific protein targets, affecting cellular processes.
Materials Science: Its unique structure inspires the design of novel materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While compound A shares structural features with other thiazolidinones, its specific combination of substituents makes it distinct. Similar compounds include:
Compound B: A related thiazolidinone with a different substituent pattern.
Compound C: Another E-isomer with a similar core structure.
Eigenschaften
Molekularformel |
C20H18ClNO3S2 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h4-8,10-12H,3,9H2,1-2H3/b18-11+ |
InChI-Schlüssel |
MSDRMLSBDSTYFI-WOJGMQOQSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)


![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)


![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)



![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
